methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate

combinatorial chemistry solid-phase synthesis amide coupling

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9, MFCD02650893) is a heterocyclic compound belonging to the thiazolo[2,3-b]quinazoline fused ring system, with molecular formula C₁₂H₁₀N₂O₃S and molecular weight 262.28 g/mol. Its canonical SMILES is COC(=O)C1=CC=C2C(=O)N3CCSC3=NC2=C1, featuring a 5-oxo-dihydrothiazoloquinazoline core bearing a methyl carboxylate ester at the 8-position.

Molecular Formula C12H10N2O3S
Molecular Weight 262.28
CAS No. 438574-61-9
Cat. No. B2930551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate
CAS438574-61-9
Molecular FormulaC12H10N2O3S
Molecular Weight262.28
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N3CCSC3=N2
InChIInChI=1S/C12H10N2O3S/c1-17-11(16)7-2-3-8-9(6-7)13-12-14(10(8)15)4-5-18-12/h2-3,6H,4-5H2,1H3
InChIKeySQEFTSUDNZPIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9): Chemical Identity and Procurement Baseline


Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9, MFCD02650893) is a heterocyclic compound belonging to the thiazolo[2,3-b]quinazoline fused ring system, with molecular formula C₁₂H₁₀N₂O₃S and molecular weight 262.28 g/mol . Its canonical SMILES is COC(=O)C1=CC=C2C(=O)N3CCSC3=NC2=C1, featuring a 5-oxo-dihydrothiazoloquinazoline core bearing a methyl carboxylate ester at the 8-position [1]. The compound is commercially available from multiple global suppliers at purities of 90–97%, with CAS 438574-61-9 , and is classified as a research-use-only (RUO) chemical building block intended for further synthetic elaboration . A gas chromatography–mass spectrometry (GC-MS) reference spectrum is deposited in the Wiley Registry of Mass Spectral Data [2]. The closest structural analog is the corresponding free carboxylic acid, 2,3-dihydro-5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxylic acid (CAS 33890-04-9, MW 248.26), which lacks the methyl ester functionality .

Why Generic Substitution Fails for Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9)


The thiazolo[2,3-b]quinazoline scaffold exhibits position-dependent biological activity that precludes simple interchange of in-class analogs. Published SAR data demonstrate that substitution at the 2-position (e.g., 7-methylthio-5-oxo-5H-thiazolo[2,3-b]quinazoline-2-carboxylic acid) confers antiallergy activity via the PCA (passive cutaneous anaphylaxis) model [1][2], while 2,3-dihydro-3-oxo-5H-thiazolo[2,3-b]quinazoline-2-acetic acid derivatives display immunomodulatory activity [3]. In contrast, the 8-position methyl carboxylate ester of the target compound provides a chemically orthogonal synthetic handle—the ester can be hydrolyzed to the free acid or directly converted to 8-carboxamide derivatives via amide coupling, as validated by solid-phase combinatorial synthesis of 3-substituted-5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxamides [4]. Furthermore, the benzo[h]-fused analogs of the thiazolo[2,3-b]quinazoline system demonstrate potent antitumor activity against hepatocellular carcinoma (Hep-G2), with growth inhibition of 50% at <10 µg/mL for optimized analogs bearing electronegative substituents [5]. Substituting CAS 438574-61-9 with a position-2 carboxylic acid analog, a free 8-carboxylic acid (CAS 33890-04-9), or a benzo[h]-fused variant would fundamentally alter both the synthetic trajectory and the biological profile, as each substitution pattern directs the pharmacophore toward a distinct target class.

Quantitative Evidence Guide: Differentiating Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9) from Closest Analogs


Ester vs. Free Carboxylic Acid at Position 8: Synthetic Versatility Advantage of the Methyl Ester

CAS 438574-61-9 (methyl ester, MW 262.28) retains a chemically labile methyl carboxylate that can be selectively hydrolyzed to the free carboxylic acid (CAS 33890-04-9, MW 248.26) or directly converted to 8-carboxamide derivatives via amide coupling. Bouillon & Krchnák demonstrated that resin-bound 2-amino-terephthalamic acid intermediates, upon methyl ester cleavage and subsequent cyclization, yield 3-substituted-5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxamides with quantitative conversion across all reaction steps and isolated yields limited only by diethyl ether solubility [1]. The free acid analog (CAS 33890-04-9) lacks this orthogonal ester handle for direct amide library construction without additional activation steps. The target compound's LogP of 1.94 and Fsp³ of 0.25 further indicate favorable physicochemical properties for downstream medicinal chemistry optimization relative to the more polar free acid.

combinatorial chemistry solid-phase synthesis amide coupling building block

Position-8 vs. Position-2 Carboxylate: Divergent Biological Activity Profiles

Published SAR data establish that the position of the carboxylate functionality on the thiazolo[2,3-b]quinazoline core dictates the biological target profile. LeMahieu et al. demonstrated that 5-oxo-5H-thiazolo[2,3-b]quinazoline-2-carboxylic acids bearing 7-methylthio or 7-methoxy substituents exhibit antiallergy activity in the rat PCA model [1][2]. Separately, Georgiev & Saeva established that 2,3-dihydro-3-oxo-5H-thiazolo[2,3-b]quinazoline-2-acetic acid derivatives act as immunomodulators [3]. The target compound CAS 438574-61-9 positions the carboxylate ester at C-8 rather than C-2, thereby directing synthetic elaboration toward the 8-carboxamide space exploited by Bouillon & Krchnák for combinatorial library construction [4], rather than the antiallergy/immunomodulatory pharmacophore space accessed by 2-position substitution. No published biological activity data for the 8-carboxylate ester itself were identified, consistent with its primary role as a synthetic intermediate rather than a terminal bioactive compound.

antiallergy immunomodulation SAR structure-activity relationship

Scaffold-Level Antitumor Activity: Benzo-Fused vs. Non-Benzo Thiazolo[2,3-b]quinazoline Systems

The thiazolo[2,3-b]quinazoline scaffold has demonstrated significant antitumor activity in multiple studies, providing class-level evidence for the therapeutic potential of compounds derived from this core. Keshari et al. (2017) reported that two 5H-benzo[h]thiazolo[2,3-b]quinazoline analogs (4A and 6A) exhibited growth inhibition of 50% (GI₅₀) at <10 µg/mL against Hep-G2 hepatocellular carcinoma cells, comparable to the positive control Adriamycin [1]. In the NCI 60-cell-line panel, structurally distinct thiazolo[2,3-b]quinazoline analogs (compounds 22 and 38) demonstrated broad-spectrum antitumor activity with GI₅₀ values of 2.5 µM and 2.4 µM respectively—approximately nine-fold more active than 5-fluorouracil (5-FU) [2]. While the target compound CAS 438574-61-9 is the non-benzo, 8-methyl ester variant and has not been directly tested in these assays, the scaffold-level activity establishes that further elaboration of the 8-position (e.g., to 8-carboxamides) represents a validated path to antitumor candidates.

antitumor hepatocellular carcinoma Hep-G2 cytotoxicity

Purity Certification and Batch-to-Batch Reproducibility Across Commercial Suppliers

The target compound is available from multiple independent suppliers with documented purity specifications and quality control data. Bidepharm supplies CAS 438574-61-9 at 97% purity with batch-specific QC reports including NMR, HPLC, and GC analyses . Fluorochem offers the compound at 97% purity under product code F721172, with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) . Combi-Blocks lists the compound (catalog QV-3660) at 90% purity . ChemScene provides the compound at ≥97% purity with storage specification of sealed-in-dry at 2–8°C . The closest comparator, 2,3-dihydro-5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxylic acid (CAS 33890-04-9), has comparatively limited commercial availability with fewer vendors providing documented purity specifications . The multi-vendor availability with documented QC for CAS 438574-61-9 supports reproducible procurement for research programs requiring consistent starting material quality.

quality control batch reproducibility purity vendor comparison

Analytical Reference Standard: Mass Spectral Data Deposit in Wiley Registry for Identity Confirmation

CAS 438574-61-9 has a deposited GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, with exact mass of 262.041213 g/mol [1]. This deposit enables unambiguous compound identity confirmation via mass spectral matching—a capability not universally available for all thiazolo[2,3-b]quinazoline analogs. The GC-MS spectrum (source: IY-1-4427-2) is accompanied by the InChIKey SQEFTSUDNZPIQZ-UHFFFAOYSA-N [1]. In contrast, the free acid comparator CAS 33890-04-9 does not appear in the Wiley Registry or SpectraBase, limiting analytical identity verification options for that analog. The availability of a validated reference mass spectrum for CAS 438574-61-9 provides procurement-quality assurance that cannot be replicated for analogs lacking spectral database entries.

mass spectrometry GC-MS analytical reference identity confirmation

Recommended Research and Industrial Application Scenarios for Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate (CAS 438574-61-9)


Solid-Phase Combinatorial Library Synthesis of 8-Carboxamide Derivatives

CAS 438574-61-9 is the direct precursor for solid-phase synthesis of 3-substituted-5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxamide libraries. Following the validated protocol of Bouillon & Krchnák, the methyl ester can be cleaved on-resin to generate the free acid, which is then coupled to primary amines via DIC/HOBt to produce diverse 8-carboxamide analogs with two diversity positions (R₁ at the 3-position via bromoketone selection; R₂ via the amine used for amide coupling) [1]. This application leverages the ester's orthogonal reactivity to access chemical space that is inaccessible from the free acid analog without additional activation steps. The quantitative conversion reported across all reaction steps supports high-throughput parallel synthesis with minimal purification burden.

Medicinal Chemistry SAR Exploration of 8-Position Modifications for Antitumor Lead Optimization

Given the demonstrated antitumor activity of the thiazolo[2,3-b]quinazoline scaffold—with optimized analogs achieving GI₅₀ values of 2.4–2.5 µM (nine-fold more active than 5-FU) in the NCI 60-cell-line panel [2]—CAS 438574-61-9 serves as a strategic starting material for systematic SAR exploration at the 8-position. By converting the methyl ester to diverse amide, hydrazide, or heterocyclic derivatives, medicinal chemistry teams can probe the pharmacophoric requirements for antitumor potency while maintaining the core scaffold associated with broad-spectrum activity. The LogP of 1.94 and Fsp³ of 0.25 provide a favorable starting point for lead-like property optimization.

Analytical Reference Standard for Mass Spectrometry-Based Identity Confirmation

CAS 438574-61-9 has a validated GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID 2qpccwBtcF5; exact mass 262.041213 g/mol) [3]. Analytical laboratories and quality control units can use this reference spectrum for definitive identity confirmation of incoming lots via GC-MS spectral matching. This application is unique to the 8-methyl ester analog, as the free acid (CAS 33890-04-9) and position-2 substituted analogs lack comparable spectral database entries. Procurement of the compound together with cross-referencing against the Wiley Registry spectrum provides an orthogonal identity verification method beyond NMR alone.

Building Block for Targeted Covalent Inhibitor or PROTAC Design

The 8-position methyl ester of CAS 438574-61-9 offers a functional handle for conjugation to linker moieties in PROTAC (proteolysis-targeting chimera) design or targeted covalent inhibitor scaffolds. The ester-to-amide transformation enables attachment of PEG-based or alkyl linkers terminating in E3 ligase recognition motifs, while the thiazolo[2,3-b]quinazoline core provides a rigid, planar scaffold for target protein engagement. Although no PROTAC applications of this specific scaffold have been published, the class-level antitumor activity of thiazolo[2,3-b]quinazoline analogs [2][4] supports the rationale for exploring bivalent degrader designs that incorporate this core as the target-binding warhead.

Quote Request

Request a Quote for methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.